- (Hetero)arylamine derivatives for electronic devices and their synthesis and devices using them, World Intellectual Property Organization, , ,
Cas no 954137-48-5 (5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene)
954137-48-5 structure
Product Name:5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
Numero CAS:954137-48-5
MF:C19H15Br
MW:323.226404428482
MDL:MFCD28975085
CID:2199936
PubChem ID:57149576
Update Time:2025-11-02
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-BroMo-7,7-diMethyl-7H-Benzo[c]fluorene
- 5-bromo-7,7-dimethylbenzo[c]fluorene
- 5-Bromo-7,7'-dimethylbenzo[c]fluorene
- zlchem 811
- ZLD0272
- AK542414
- 5-Bromo-7,7-dimethyl-7H-benzo[c]fluoren
- 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene (ACI)
- 954137-48-5
- DTXSID50720408
- SCHEMBL10010551
- AKOS027460660
- CS-0163186
- MFCD28975085
- C77291
- DS-19148
- DB-107483
- 5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene
-
- MDL: MFCD28975085
- Inchi: 1S/C19H15Br/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20)11-16(18)19/h3-11H,1-2H3
- Chiave InChI: KCHRZPPNAWBDQZ-UHFFFAOYSA-N
- Sorrisi: BrC1C2C(=CC=CC=2)C2C3C(C(C=2C=1)(C)C)=CC=CC=3
Proprietà calcolate
- Massa esatta: 322.03571g/mol
- Massa monoisotopica: 322.03571g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 20
- Conta legami ruotabili: 0
- Complessità: 374
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 6.4
Proprietà sperimentali
- Densità: 1.363±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 445.0±24.0°C at 760 mmHg
- Punto di infiammabilità: 218.9±17.3 °C
- Solubilità: Insuluble (4.8E-6 g/L) (25 ºC),
- Pressione di vapore: 0.0±1.0 mmHg at 25°C
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094461-1g |
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene |
954137-48-5 | 97% | 1g |
$357.00 | 2023-08-31 | |
| Alichem | A019094461-5g |
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene |
954137-48-5 | 97% | 5g |
$1102.50 | 2023-08-31 | |
| Alichem | A019094461-10g |
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene |
954137-48-5 | 97% | 10g |
$1548.40 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE244-1g |
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene |
954137-48-5 | 97% | 1g |
404.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE244-5g |
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene |
954137-48-5 | 97% | 5g |
3846CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE244-100mg |
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene |
954137-48-5 | 97% | 100mg |
231CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE244-250mg |
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene |
954137-48-5 | 97% | 250mg |
484CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FE244-200mg |
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene |
954137-48-5 | 97% | 200mg |
115.0CNY | 2021-07-10 | |
| abcr | AB492589-250mg |
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene; . |
954137-48-5 | 250mg |
€74.40 | 2024-04-15 | ||
| abcr | AB492589-1g |
5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene; . |
954137-48-5 | 1g |
€89.30 | 2024-04-15 |
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ; < 5 °C; overnight, 5 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; rt; 17 h, rt
Riferimento
- Benzofluorenylamines having dibenzofuranyl and/or dibenzothiophenyl groups, and organic electroluminescent devices using them, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 min, 0 °C; 0 °C → rt
1.2 rt
1.2 rt
Riferimento
- Aromatic compounds as electroluminescent materials for organic optoelectronic devices, Korea, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; rt; overnight, rt
Riferimento
- Laminate-type organic field emission element with high emission efficiency using arylamines as positive hole transporting substance, Japan, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; 1 h, 70 °C
Riferimento
- Benzofluorene-benzimidazole compounds used in OLEDs, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 d, rt
Riferimento
- Anthracene derivative-based organic electroluminescent compounds and organic electroluminescent device using the same, Korea, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 1 d, rt
Riferimento
- Organic luminous compound and organic electroluminescent device, Korea, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 1 d, rt
Riferimento
- Synthesis of novel organic electroluminescent compounds and device, for LCD, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ; < 5 °C; overnight, 5 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- (Hetero)arylamine derivatives for electronic devices and devices using them, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; rt; 12 h, rt
Riferimento
- Synthesis of 5-bromo-7,7-dimethyl-7H-benzo[C]fluorene, Jingxi Huagong, 2013, 30(6), 704-707
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; rt; overnight, rt
Riferimento
- Organic compounds for electroluminescent devices with good durability and high efficiency and color purity, Japan, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; rt; overnight, rt
Riferimento
- Process for preparation of benzofluorene compounds as electroluminescent devices, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; 1 h, 70 °C
Riferimento
- Preparation of benzfluorene containing compounds as organic light emitting device (OLED) materials, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ; reflux
Riferimento
- Preparation of fluorene derivatives for organic electric element and electronic device, Korea, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ; reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid ; reflux
Riferimento
- Preparation of arylamine compounds for organic electroluminescent elements and electronic devices using them, Korea, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 5 h, rt
Riferimento
- Preparation of carbazole derivatives for organic light-emitting devices, Korea, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 30 min, rt; 1 h, rt
Riferimento
- Preparation of 13,14-dihydro-14,14-dimethylbenz[c]indeno[2,1-a]carbazoles as electroluminescent materials, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, < 30 °C; 16 h, rt
Riferimento
- Bis(benzo[c]fluorenylaminoaryl)arylamines and organic electroluminescent devices using them, Japan, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, < 30 °C; 16 h, rt
1.2 Solvents: Water ; 1 h, rt
1.2 Solvents: Water ; 1 h, rt
Riferimento
- 2-Diarylaminobenzo[c]fluorenes and organic electroluminescent devices using them, Japan, , ,
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene Raw materials
- 7H-Benzo[c]fluorene, 5-bromo-
- Methyl 2-(4-bromo-1-naphthalenyl)benzoate
- 7,7-Dimethylbenzocfluorene
- Benzenemethanol, α,α-dimethyl-2-(1-naphthalenyl)-
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene Preparation Products
5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
954137-48-5 (5-Bromo-7,7-dimethyl-7H-Benzo[c]fluorene) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso